molecular formula C18H28N2O B6419007 (1-decyl-1H-1,3-benzodiazol-2-yl)methanol CAS No. 133415-94-8

(1-decyl-1H-1,3-benzodiazol-2-yl)methanol

Cat. No.: B6419007
CAS No.: 133415-94-8
M. Wt: 288.4 g/mol
InChI Key: JNIQOMMJZSZSNY-UHFFFAOYSA-N
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Description

(1-decyl-1H-1,3-benzodiazol-2-yl)methanol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a decyl group attached to the nitrogen atom at position 1 and a methanol group attached to the carbon atom at position 2 of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-decyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Hydroxymethylation: The methanol group can be introduced by reacting the benzimidazole derivative with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-decyl-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides, ethers, or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for etherification.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of halides, ethers, or esters.

Scientific Research Applications

(1-decyl-1H-1,3-benzodiazol-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    (1H-1,3-benzodiazol-1-yl)methanol: Lacks the decyl group, making it less hydrophobic.

    (1H-1,3-benzodiazol-2-yl)methanol: Similar structure but without the decyl group.

    (1-decyl-1H-1,3-benzodiazol-2-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.

Uniqueness

(1-decyl-1H-1,3-benzodiazol-2-yl)methanol is unique due to the presence of both a decyl group and a methanol group, which confer specific physicochemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties can influence its reactivity, biological activity, and applications in various fields.

Properties

IUPAC Name

(1-decylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-2-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)19-18(20)15-21/h9-10,12-13,21H,2-8,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIQOMMJZSZSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C2=CC=CC=C2N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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